

# Discovery and development of GNE-0439

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## Compound of Interest

Compound Name: GNE-0439

Cat. No.: B7644415

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An In-Depth Technical Guide to the Discovery and Development of **GNE-0439**

**GNE-0439** is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the potential treatment of Parkinson's disease. This document provides a comprehensive overview of the discovery, development, and characterization of **GNE-0439**, with a focus on its biochemical and cellular activity, pharmacokinetic properties, and the experimental methodologies used for its evaluation.

## Discovery and Optimization

**GNE-0439** was developed by Genentech as part of a program to identify potent and selective LRRK2 inhibitors. The discovery process likely involved high-throughput screening to identify initial hits, followed by structure-activity relationship (SAR) studies to optimize for potency, selectivity, and drug-like properties. A key aspect of the optimization was to develop inhibitors that could cross the blood-brain barrier to engage with their target in the central nervous system.

## Quantitative Data

The following tables summarize the key quantitative data for **GNE-0439** and related compounds.

Table 1: Biochemical Potency and Selectivity of **GNE-0439**

Target	Assay Format	IC50 (nM)	Notes
LRRK2 (WT)	TR-FRET	11	Potent inhibition of wild-type LRRK2.
LRRK2 (G2019S)	TR-FRET	7	Similar potency against the common G2019S mutant.
>400 Kinases	Various	>1000	Highly selective against a broad panel of kinases.

Table 2: Cellular Activity of **GNE-0439**

Assay	Cell Line	IC50 (nM)	Notes
pLRRK2 Ser935	Human Whole Blood	71	Demonstrates cell permeability and target engagement in a physiological context.
pLRRK2 Ser935	Rat Whole Blood	23	Potent inhibition in a preclinical species.

Table 3: Pharmacokinetic Properties of GNE-7915 (A closely related LRRK2 inhibitor)

Species	Parameter	Value	Units
Rat	CL (Intravenous)	19	mL/min/kg
Rat	Vss (Intravenous)	2.1	L/kg
Rat	Half-life (Intravenous)	2.3	h
Rat	F (Oral)	100	%
Rat	Cmax (Oral, 10 mg/kg)	2110	ng/mL
Rat	Tmax (Oral, 10 mg/kg)	1.3	h
Rat	AUC (Oral, 10 mg/kg)	10200	ng*h/mL

Note: Detailed pharmacokinetic data for **GNE-0439** is not publicly available. The data presented is for GNE-7915, a structurally related compound from the same discovery program, to provide an indication of the properties of this chemical series.

## Experimental Protocols

### 1. LRRK2 TR-FRET Biochemical Assay

This assay quantitatively measures the inhibition of LRRK2 kinase activity.

- Materials:
  - Recombinant LRRK2 (WT or G2019S)
  - LRRKtide peptide substrate
  - ATP
  - TR-FRET detection reagents (e.g., Lanthascreen™)
  - Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

- **GNE-0439** or other test compounds
- Procedure:
  - Prepare a serial dilution of **GNE-0439** in DMSO.
  - In a 384-well plate, add 2.5  $\mu$ L of 4x LRRK2 enzyme and 2.5  $\mu$ L of 4x LRRKtide substrate.
  - Add 5  $\mu$ L of 2x ATP to initiate the kinase reaction.
  - Incubate for 1 hour at room temperature.
  - Add 10  $\mu$ L of TR-FRET detection reagents (e.g., antibody against phosphorylated substrate).
  - Incubate for 30 minutes at room temperature.
  - Read the plate on a TR-FRET compatible plate reader.
  - Calculate IC50 values by fitting the data to a four-parameter logistic equation.

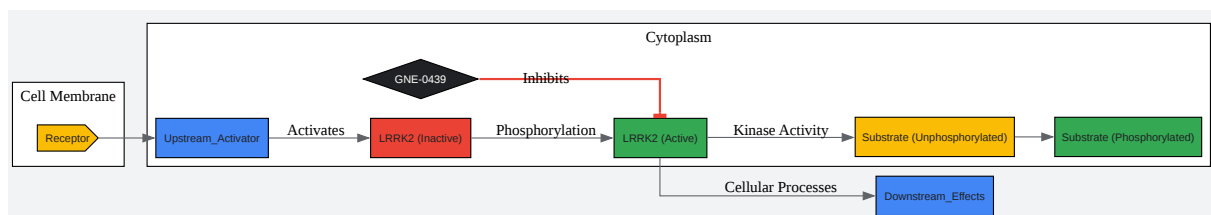
## 2. pLRRK2 Ser935 Cellular Assay (Western Blot)

This assay measures the phosphorylation of LRRK2 at Serine 935, a marker of target engagement in cells.

- Materials:
  - Cells expressing LRRK2 (e.g., primary neurons or engineered cell lines)
  - **GNE-0439** or other test compounds
  - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  - Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2, anti-GAPDH (loading control)
  - HRP-conjugated secondary antibodies

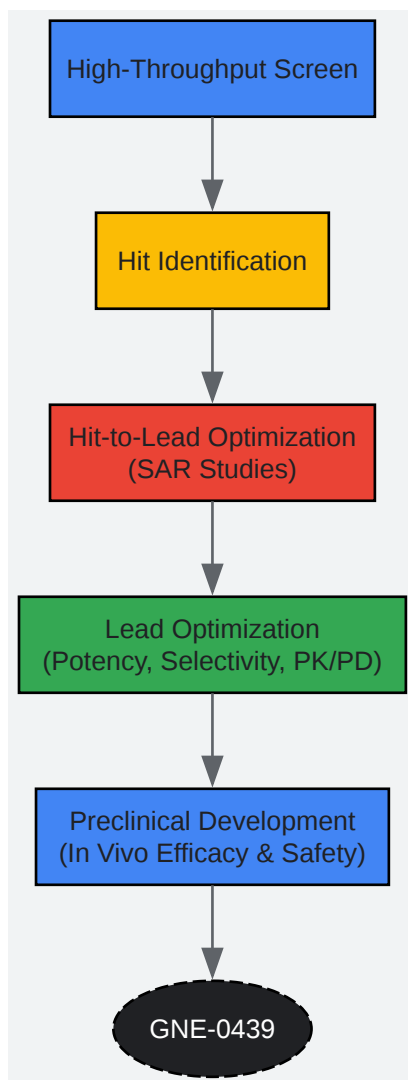
- Chemiluminescent substrate
- Procedure:
  - Plate cells and allow them to adhere overnight.
  - Treat cells with a serial dilution of **GNE-0439** for 1-2 hours.
  - Wash cells with cold PBS and lyse with lysis buffer.
  - Determine protein concentration using a BCA assay.
  - Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
  - Transfer proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
  - Quantify band intensities and normalize pLRRK2 levels to total LRRK2 and the loading control.

## Visualizations



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Caption: LRRK2 signaling pathway and the inhibitory action of **GNE-0439**.



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Caption: Generalized workflow for the discovery of **GNE-0439**.

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